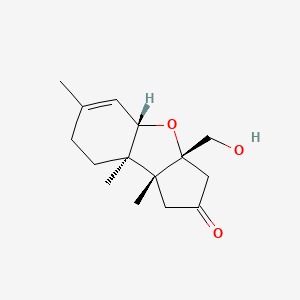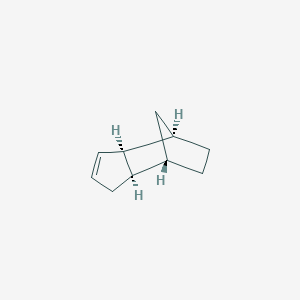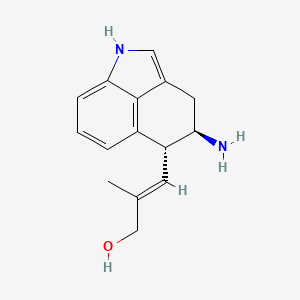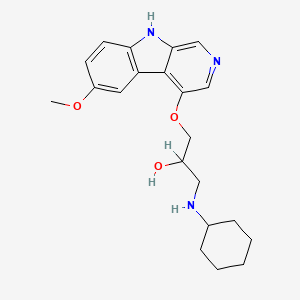
3-Ketoapotrichothecene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ketoapotrichothecene is a member of the trichothecene family, which are sesquiterpene epoxides known for their toxic properties. These compounds are produced by Fusarium species, which are fungi that infest grains such as corn, wheat, and barley .
化学反应分析
3-Ketoapotrichothecene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
3-Ketoapotrichothecene has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of trichothecenes.
Biology: Investigated for its toxic effects on eukaryotic cells, particularly its ability to inhibit protein synthesis.
Medicine: Studied for its potential use in developing antifungal and anticancer agents.
Industry: Used in the manufacturing and material processing industries as a fluid processing agent
作用机制
The mechanism of action of 3-Ketoapotrichothecene involves the inhibition of eukaryotic protein synthesis. This is achieved by binding to the ribosome and interfering with the elongation step of protein synthesis. The molecular targets include ribosomal proteins and RNA, and the pathways involved are related to the translation process .
相似化合物的比较
3-Ketoapotrichothecene is unique among trichothecenes due to its specific structure and reactivity. Similar compounds include:
T-2 Toxin: Another trichothecene with similar toxic properties.
Deoxynivalenol: Known for causing vomiting and feed refusal in animals.
Nivalenol: Similar in structure but differs in the presence of additional hydroxyl groups.
These compounds share the common feature of inhibiting protein synthesis but differ in their specific structures and toxicities .
属性
CAS 编号 |
122470-39-7 |
|---|---|
分子式 |
C15H22O3 |
分子量 |
250.33 g/mol |
IUPAC 名称 |
(3aR,4aS,8aR,8bR)-3a-(hydroxymethyl)-6,8a,8b-trimethyl-3,4a,7,8-tetrahydro-1H-cyclopenta[b][1]benzofuran-2-one |
InChI |
InChI=1S/C15H22O3/c1-10-4-5-13(2)12(6-10)18-15(9-16)8-11(17)7-14(13,15)3/h6,12,16H,4-5,7-9H2,1-3H3/t12-,13-,14+,15-/m0/s1 |
InChI 键 |
JJBMWLFFOIHRLZ-XQLPTFJDSA-N |
手性 SMILES |
CC1=C[C@H]2[C@](CC1)([C@]3(CC(=O)C[C@]3(O2)CO)C)C |
规范 SMILES |
CC1=CC2C(CC1)(C3(CC(=O)CC3(O2)CO)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;phosphoric acid;1,3,7-trimethylpurine-2,6-dione](/img/structure/B12772778.png)
![2-[[(5R)-5-[(2R)-2-(4,5-diphenyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B12772782.png)


![1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidin-2-one;hydrochloride](/img/structure/B12772799.png)



